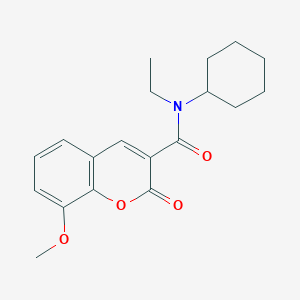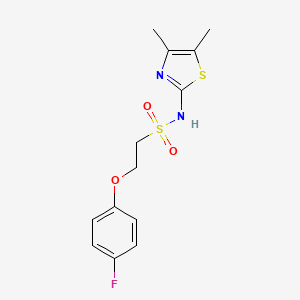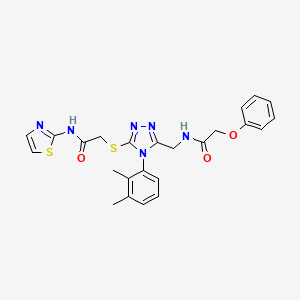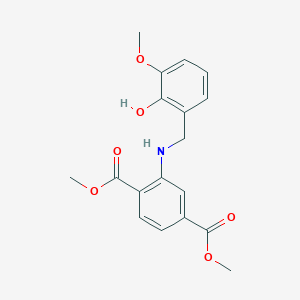
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a versatile chemical compound known for its remarkable properties in drug development and material synthesis. This compound is part of the coumarin family, which is renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant antiproliferative activity against liver cancer cells, making it a potential candidate for anticancer drug development.
Medicine: Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 proteins highlights its potential as a therapeutic agent for hepatocellular carcinoma.
Industry: The compound’s unique properties make it valuable in material synthesis and other industrial applications.
Métodos De Preparación
The synthesis of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate in the presence of piperidine as a base catalyst under fusion conditions. This reaction yields ethyl 8-methoxycoumarin-3-carboxylate, which is then further reacted with N-cyclohexyl-N-ethylamine to produce the desired compound .
Análisis De Reacciones Químicas
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves targeting specific molecular pathways. It has been shown to induce cell cycle arrest during the G1/S phase and trigger apoptosis in liver cancer cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases. The compound activates caspase-3/7 proteins and substantially inhibits β-tubulin polymerization activity, leading to the disruption of microtubule dynamics and subsequent cell death .
Comparación Con Compuestos Similares
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin-based compounds, such as:
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides: These compounds also exhibit potent anticancer activity but may target different molecular pathways.
8-methoxycoumarin-3-carboxamide analogues: These analogues have been shown to have varying degrees of antiproliferative activity against different cancer cell lines.
The uniqueness of this compound lies in its specific molecular structure, which confers its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-20(14-9-5-4-6-10-14)18(21)15-12-13-8-7-11-16(23-2)17(13)24-19(15)22/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJCVRDHUVZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)


![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2735715.png)
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)
![N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE](/img/structure/B2735718.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)

![2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2735726.png)
![3-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2735730.png)

![3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2735732.png)

